N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiolane ring with a sulfone group, an ethylamine moiety, and a phenoxyacetamide structure, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol compound under oxidative conditions to introduce the sulfone group.
Attachment of the Ethylamine Moiety: The ethylamine group is introduced via nucleophilic substitution reactions, where an ethylamine derivative reacts with an intermediate compound containing a leaving group.
Phenoxyacetamide Formation: The final step involves the coupling of the phenoxyacetamide moiety with the previously synthesized intermediate. This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Its structural features suggest it could interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions makes it a candidate for developing new drugs with specific biological activities.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects depends on its interaction with molecular targets. The sulfone group can participate in redox reactions, while the ethylamine and phenoxyacetamide moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of a thiolane ring with a sulfone group, an ethylamine moiety, and a phenoxyacetamide structure
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-4-18(15-9-10-23(20,21)12-15)17(19)11-22-16-7-5-14(6-8-16)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKMXDYZZDFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.